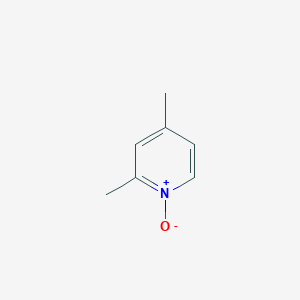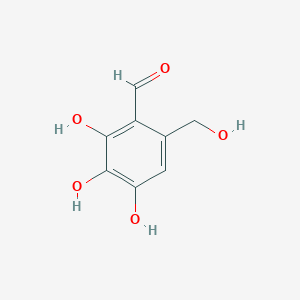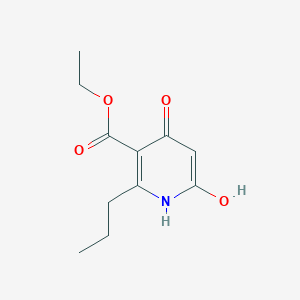
2-(4-Methoxyphenyl)chromenylium-7-ol;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)chromenylium-7-ol;chloride, also known as 4-MMC, is a synthetic compound that belongs to the family of phenethylamines. It is a psychoactive substance that has been used for recreational purposes due to its stimulant and euphoric effects. However, in recent years, 4-MMC has gained attention in the scientific community due to its potential applications in research.
Wirkmechanismus
The exact mechanism of action of 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride is not fully understood. However, it is believed to act as a dopamine and serotonin releaser, leading to increased levels of these neurotransmitters in the brain. This results in the stimulant and euphoric effects associated with 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride use.
Biochemical and Physiological Effects:
The use of 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride has been found to produce several biochemical and physiological effects. These include:
1. Increased heart rate and blood pressure
2. Elevated body temperature
3. Increased levels of dopamine and serotonin in the brain
4. Changes in mood and behavior
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride in laboratory experiments is its unique chemical properties, which make it a useful tool for studying the effects of dopamine and serotonin release in the brain. However, its psychoactive effects also make it difficult to control for certain variables in experiments, and its potential for neurotoxicity must be taken into consideration.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride. Some of these include:
1. Further investigation into its neuroprotective properties and potential use in the treatment of neurodegenerative diseases.
2. Development of new cancer therapies based on 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride's anti-cancer properties.
3. Study of the long-term effects of 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride use on the brain and body.
4. Investigation into the potential use of 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride in treating addiction and withdrawal symptoms.
Conclusion:
In conclusion, 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride, or 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. While it has been used for recreational purposes in the past, its unique chemical properties make it a useful tool for studying the effects of dopamine and serotonin release in the brain. Further research is needed to fully understand its potential applications in the fields of neuroscience, pharmacology, and medicinal chemistry.
Synthesemethoden
The synthesis of 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride involves the reaction of p-anisaldehyde with 3,4-methylenedioxyphenyl-2-propanone (MDP2P) in the presence of a catalyst such as boron trifluoride etherate. The resulting product is then purified to obtain 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride in its chloride form.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)chromenylium-7-ol;chloride has been used in various scientific research studies due to its unique chemical properties. It has been found to have potential applications in the fields of neuroscience, pharmacology, and medicinal chemistry. Some of the research areas where 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride has been studied include:
1. Neurotoxicity and Neuroprotection: Studies have shown that 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride can cause neurotoxicity in certain brain regions. However, it has also been found to have neuroprotective effects in other regions of the brain, making it a potential candidate for the treatment of neurodegenerative diseases.
2. Addiction and Withdrawal: 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride has been shown to produce addictive effects in animal models. Studies have also investigated its potential use in treating addiction and withdrawal symptoms.
3. Cancer Research: 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride has been found to have anti-cancer properties in vitro, making it a potential candidate for the development of new cancer therapies.
Eigenschaften
CAS-Nummer |
1222-48-6 |
|---|---|
Produktname |
2-(4-Methoxyphenyl)chromenylium-7-ol;chloride |
Molekularformel |
C16H13ClO3 |
Molekulargewicht |
288.72 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)chromenylium-7-ol;chloride |
InChI |
InChI=1S/C16H12O3.ClH/c1-18-14-7-3-11(4-8-14)15-9-5-12-2-6-13(17)10-16(12)19-15;/h2-10H,1H3;1H |
InChI-Schlüssel |
RANLGXIAZIVKFR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=[O+]C3=C(C=CC(=C3)O)C=C2.[Cl-] |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=[O+]C3=C(C=CC(=C3)O)C=C2.[Cl-] |
Synonyme |
2-(4-methoxyphenyl)-7H-chromen-7-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



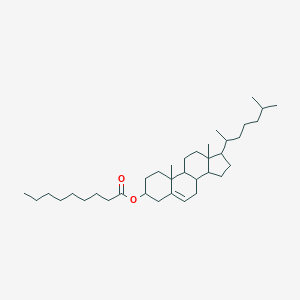
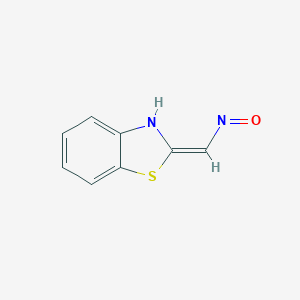

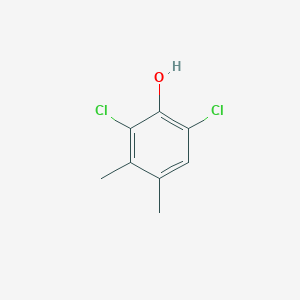



![2,2'-[[3-Acetamido-4-[(4-nitrophenyl)azo]phenyl]imino]diethyl diacetate](/img/structure/B75578.png)
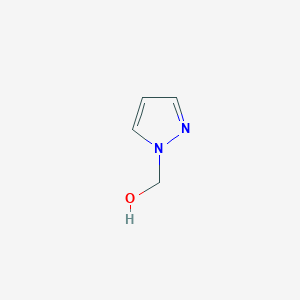
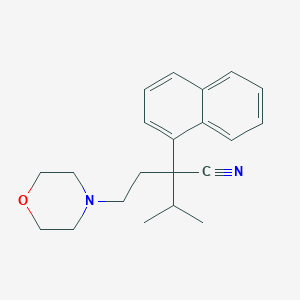
![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-](/img/structure/B75583.png)
